(R,R,S,S)-Orlistat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R,S,S)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. Orlistat works by preventing the absorption of fats from the human diet, thereby reducing caloric intake. The compound is derived from lipstatin, a potent natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Orlistat involves several key steps, including the formation of the β-lactone ring, which is crucial for its biological activity. The synthetic route typically starts with the preparation of the β-hydroxy acid, followed by cyclization to form the β-lactone. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Preparation of β-hydroxy acid: This step involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.

Cyclization: The β-hydroxy acid is cyclized to form the β-lactone ring under controlled conditions.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the β-lactone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the β-lactone ring, resulting in the formation of hydroxy derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidized derivatives: These include various carboxylic acids and ketones.

Reduced derivatives: These include hydroxy derivatives.

Substituted derivatives: These include esters and amides.

科学的研究の応用

Weight Loss and Metabolic Improvements

Numerous studies have demonstrated the efficacy of (R,R,S,S)-Orlistat in promoting weight loss and improving metabolic parameters in overweight and obese patients:

- A clinical trial showed that participants using orlistat lost an average of 4.65 kg compared to 2.5 kg in the placebo group over a specific period (P < 0.05) .

- Another study indicated a significant reduction in body mass index and waist circumference among orlistat users, alongside improvements in cholesterol levels (total cholesterol reduction of 10.68 mg/dl) .

| Study | Weight Loss (kg) | BMI Change (kg/m²) | Waist Circumference Change (cm) | Cholesterol Reduction (mg/dl) |

|---|---|---|---|---|

| Orlistat vs Placebo | 4.65 vs 2.5 | 1.91 vs 0.64 | 4.84 vs 2 | 10.68 vs 6.18 |

| Orlistat + Phentermine | Not specified | Not specified | Not specified | Not specified |

Efficacy in Diverse Patient Populations

- Obese Adults : A case study highlighted that orlistat led to significant weight loss and improvements in metabolic syndrome parameters among obese adults, emphasizing its role as an adjunct therapy alongside lifestyle modifications .

- Children : Research indicated that orlistat is effective in reducing serum triglycerides in children with type 1 hyperlipoproteinemia, showcasing its utility beyond adult populations .

- Combination Therapies : The combination of orlistat with phentermine was found to enhance weight loss outcomes and improve sterol metabolism, suggesting potential benefits in reducing cardiovascular risks associated with obesity .

Safety Profile

The safety profile of this compound has been extensively studied:

作用機序

(R,R,S,S)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition leads to a reduction in the absorption of dietary fats, resulting in decreased caloric intake and weight loss.

Molecular Targets and Pathways: The primary molecular targets of this compound are the pancreatic and gastric lipases. The compound binds covalently to the serine residue in the active site of these enzymes, forming a stable complex that prevents substrate access. This inhibition disrupts the normal digestive process and reduces fat absorption.

類似化合物との比較

Lipstatin: The natural precursor of Orlistat, isolated from .

Tetrahydrolipstatin: A hydrogenated derivative of lipstatin with similar lipase inhibitory activity.

Cetilistat: Another lipase inhibitor used for the treatment of obesity, with a different chemical structure but similar mechanism of action.

Uniqueness: (R,R,S,S)-Orlistat is unique due to its specific stereochemistry, which contributes to its high potency and selectivity as a lipase inhibitor. Its β-lactone ring is essential for its inhibitory activity, and the presence of multiple chiral centers adds to its complexity and effectiveness.

生物活性

(R,R,S,S)-Orlistat, a potent lipase inhibitor, is primarily known for its role in obesity management by blocking the absorption of dietary fats. However, recent research has expanded its profile to include significant biological activities beyond weight loss, particularly in cancer therapy and metabolic disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical case studies, and safety profile.

Orlistat functions by inhibiting gastrointestinal lipases, leading to reduced fat absorption. This mechanism not only aids in weight loss but also influences various metabolic pathways:

- Inhibition of Fatty Acid Synthesis : Orlistat inhibits fatty acid synthase (FAS), which is crucial in lipid metabolism. This action is significant in cancer cells where altered lipid metabolism supports tumor growth .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases (caspase-3 and caspase-9), which are essential for programmed cell death .

Antitumor Effects

Recent studies have highlighted the antitumor properties of this compound across multiple cancer types:

- Ovarian Cancer : Research indicates that Orlistat promotes apoptosis in ovarian cancer cells (SKOV3 and A2780) through increased caspase activity and autophagy induction .

- Prostate Cancer : In hormone-refractory prostate cancer cells, Orlistat enhances sensitivity to TRAIL (TNF-related apoptosis-inducing ligand), leading to increased apoptosis while sparing normal cells .

- Melanoma : Orlistat has been reported to inhibit VEGF production, thereby reducing tumor angiogenesis and growth in melanoma models .

Efficacy in Obesity Management

A study involving 94,695 patients highlighted the effectiveness of Orlistat in reducing body weight and improving metabolic parameters. The results showed significant reductions in body mass index (BMI) and lipid profiles over a 24-week period. Key findings include:

| Parameter | Baseline | 24 Weeks | Change |

|---|---|---|---|

| Weight (kg) | 100.5 ± 15.6 | 97.9 ± 15.2 | -2.6 |

| BMI | 34.5 ± 4.3 | 33.7 ± 4.1 | -0.8 |

| LDL Cholesterol (mg/dL) | 130 ± 30 | 124 ± 28 | -6 |

| HDL Cholesterol (mg/dL) | 36 ± 4 | 37 ± 5 | +1 |

Adverse effects were primarily gastrointestinal, including oily stools and abdominal pain, which were significantly more common compared to placebo groups .

Liver Safety Profile

Concerns regarding liver safety have been raised with Orlistat use. A self-controlled case series study found an increased incidence of acute liver injury shortly after starting treatment; however, this risk normalized with prolonged use . The study reported:

- Incidence Rate Ratio : Increased during the first month of treatment but returned to baseline levels thereafter.

- Definite Cases : No statistically significant increase in liver injury risk during ongoing treatment compared to pre-treatment periods.

特性

CAS番号 |

111466-63-8 |

|---|---|

分子式 |

C29H53NO5 |

分子量 |

495.7 g/mol |

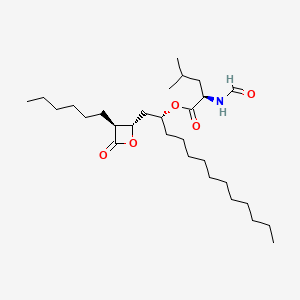

IUPAC名 |

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m1/s1 |

InChIキー |

AHLBNYSZXLDEJQ-WKAQUBQDSA-N |

SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

異性体SMILES |

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

正規SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

同義語 |

[2S-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。